molecular formula C17H18N4O3 B4419941 2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B4419941
M. Wt: 326.35 g/mol
InChI Key: XGYATKHJGIKZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, commonly known as Furosemide, is a loop diuretic that is widely used in the treatment of various medical conditions, including hypertension, congestive heart failure, and edema. Furosemide is a potent diuretic that works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, leading to increased urine output and decreased fluid retention.

Mechanism of Action

Furosemide works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, leading to increased urine output and decreased fluid retention. This mechanism of action results in the reduction of blood volume and blood pressure, making furosemide an effective treatment for hypertension and congestive heart failure.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects on the body, including the inhibition of the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, which leads to increased urine output and decreased fluid retention. Furosemide also increases the excretion of potassium, calcium, and magnesium, which can lead to electrolyte imbalances and other medical complications.

Advantages and Limitations for Lab Experiments

Furosemide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of furosemide is its potent diuretic effect, which can be useful in studies of fluid balance and renal function. However, furosemide can also have significant effects on electrolyte balance and other physiological parameters, which can complicate experimental results.

Future Directions

There are a number of potential future directions for research on furosemide, including investigations into its mechanism of action, its potential therapeutic applications in other medical conditions, and the development of new and improved formulations of the drug. Additionally, further studies are needed to better understand the potential side effects and complications associated with furosemide use, particularly in vulnerable patient populations.

Scientific Research Applications

Furosemide has been extensively studied in the field of pharmacology and medicine, with numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Furosemide has been shown to be effective in the treatment of hypertension, congestive heart failure, edema, and other medical conditions.

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-14-4-1-3-13-12(14)11-18-17(19-13)21-8-6-20(7-9-21)16(23)15-5-2-10-24-15/h2,5,10-11H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYATKHJGIKZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
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2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

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